3,6,8-Trimethylbenzo[g]isoquinoline
Description
3,6,8-Trimethylbenzo[g]isoquinoline is a methyl-substituted derivative of the isoquinoline scaffold, a nitrogen-containing heterocycle widely recognized for its pharmacological significance. Isoquinoline derivatives are integral to numerous bioactive compounds, exhibiting antihypertensive, anti-inflammatory, antioxidant, and anticancer properties .
Properties
CAS No. |
61171-16-2 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3,6,8-trimethylbenzo[g]isoquinoline |
InChI |
InChI=1S/C16H15N/c1-10-4-11(2)16-8-13-6-12(3)17-9-15(13)7-14(16)5-10/h4-9H,1-3H3 |
InChI Key |
OODHWXBTIXXSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C3C=C(N=CC3=CC2=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trimethylbenzo[g]isoquinoline can be achieved through several methods. One common approach involves the cyclization of substituted anilines with β-ketoesters, followed by dehydration and oxidation steps. Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6,8-Trimethylbenzo[g]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Partial hydrogenation of the pyridine ring can occur, leading to tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can take place at the methyl groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as rhenium heptasulfide are used for partial hydrogenation.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Tetrahydro derivatives with reduced aromaticity.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
3,6,8-Trimethylbenzo[g]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,6,8-Trimethylbenzo[g]isoquinoline involves its interaction with specific molecular targets and pathways. As an aromatic compound, it can intercalate with DNA, affecting transcription and replication processes. Additionally, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Antiviral and Anti-Inflammatory Potential
- Mechanistic Insights: Tetrandrine, a bis-benzylisoquinoline alkaloid, inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) and cyclooxygenase-2 (COX-2) at 12.5 µM . Similarly, this compound’s methyl groups may enhance its ability to penetrate cellular membranes and modulate inflammatory pathways, though experimental validation is required.
- Comparison with Halogenated Derivatives: Brominated isoquinolines, such as 3,6,8-Tribromoquinoline , are primarily explored for synthetic utility rather than bioactivity. In contrast, methylated derivatives are more likely to retain or enhance pharmacological activity due to improved pharmacokinetic properties.
Anticancer Activity
Isoquinoline derivatives like quinisocaine and tetrahydroisoquinoline-based drugs (e.g., quinapril) demonstrate antiproliferative effects . Methylation at multiple positions could synergize with the benzo[g] fusion in this compound to intercalate DNA or inhibit kinase pathways, analogous to other polycyclic isoquinolines .
Data Table: Comparative Analysis of Isoquinoline Derivatives
Key Research Findings and Implications
Toxicity Advantage: Methylated isoquinolines like this compound are computationally predicted to be safer than naphthalene and halogenated analogs, aligning with trends observed for 1,4-isoquinoline .
Bioactivity Potential: Structural similarities to tetrandrine suggest anti-inflammatory and antiviral applications, though methyl substitution may shift target specificity compared to hydroxylated or halogenated derivatives .
Synthetic Feasibility : Methylation strategies are more sustainable than bromination, reducing hazardous byproducts .
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